7-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with a methoxy group, a phenyl group, and a triazole moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary targets of 7-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide are the orexin-1 and orexin-2 receptors . These receptors play a crucial role in promoting wakefulness .
Mode of Action
this compound acts as a dual orexin receptor antagonist . It blocks the binding of orexin-A and orexin-B neuropeptides to the orexin-1 and orexin-2 receptors . This action inhibits the promotion of wakefulness, making it useful for treating insomnia in adults .
Biochemical Pathways
It is known that the compound’s action on the orexin receptors can influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of wake-promoting neuropeptides . This results in a decrease in wakefulness and an increase in sleep, making it effective for treating insomnia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and appropriate reagents.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Triazole Moiety:
Coupling with the Phenyl Group: The phenyl group is introduced through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Formation of the Carboxamide Group: The carboxamide group is formed through amidation reactions involving carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with palladium catalysts.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
Oxidation: Hydroxylated benzofuran derivatives.
Reduction: Aminated derivatives of the original compound.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
7-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: It is used as a probe to study biological pathways and molecular interactions due to its unique structural features.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications: It is explored for use in the development of new materials and chemical processes due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran core structures, such as 2-arylbenzofurans.
Triazole Derivatives: Compounds containing the triazole ring, such as 1,2,3-triazole-based pharmaceuticals.
Carboxamide Derivatives: Compounds with carboxamide functional groups, such as N-phenylcarboxamides.
Uniqueness
7-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide is unique due to its combination of a benzofuran core, a methoxy group, a phenyl group, and a triazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
7-methoxy-N-[1-phenyl-2-(triazol-2-yl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-26-17-9-5-8-15-12-18(27-19(15)17)20(25)23-16(13-24-21-10-11-22-24)14-6-3-2-4-7-14/h2-12,16H,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRQEJVODNNWPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC(CN3N=CC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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